

BPR1J-097 potency comparison other FLT3 antagonists

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Compound Focus: bpr1j-097

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Biochemical and Cellular Potency Comparison

The table below summarizes available experimental data for **BPR1J-097** and other FLT3 inhibitors, highlighting its potent activity in preclinical models.

Inhibitor Name	Type	Reported IC ₅₀ / GC ₅₀ (nM)	Experimental Models & Key Findings
BPR1J-097	Novel FLT3 inhibitor	• FLT3 kinase IC ₅₀ : 1-11 nM [1] [2] [3] • Cellular GC ₅₀ : 21-46 nM [1] [2]	• Inhibits FLT3/STAT5 phosphorylation & triggers apoptosis [1] [2]. • Shows tumor growth inhibition/regression in AML mouse xenograft models [1] [2]. • Exhibits favorable pharmacokinetic properties in preclinical studies [1] [2].
BPR1J-340	Novel FLT3 inhibitor	• FLT3 kinase IC ₅₀ : ~25 nM • Cellular GC ₅₀ : ~3-5 nM [4]	• Potent activity in FLT3-ITD+ cell lines (MOLM-13, MV4;11) [4]. • Synergistic effect with HDAC inhibitor Vorinostat [4].
Gilteritinib	Type I, 2nd Generation	• Clinical trial data [5]	• Approved for R/R AML [6]. • Pooled ORR: 58% ; CRc: 38% in R/R AML (per meta-analysis) [5].
Quizartinib	Type II, 2nd Generation	• Clinical trial data [5]	• Pooled ORR: 58% ; CRc: 38% in R/R AML (per meta-analysis) [5]. • More QTc prolongation vs. type I inhibitors [5].
Midostaurin	Type I, 1st Generation	• Clinical trial data [5]	• Approved for newly diagnosed FLT3-mutated AML in combination with chemo [6]. • Pooled ORR: 37% ; CRc: 35% in R/R AML (per meta-analysis) [5].

Crenolanib | Type I, 2nd Generation | • Clinical trial data [5] [7] | • Active against a common resistance mutation (FLT3-D835) [7]. • Shows efficacy in patients failed prior gilteritinib therapy [7]. |

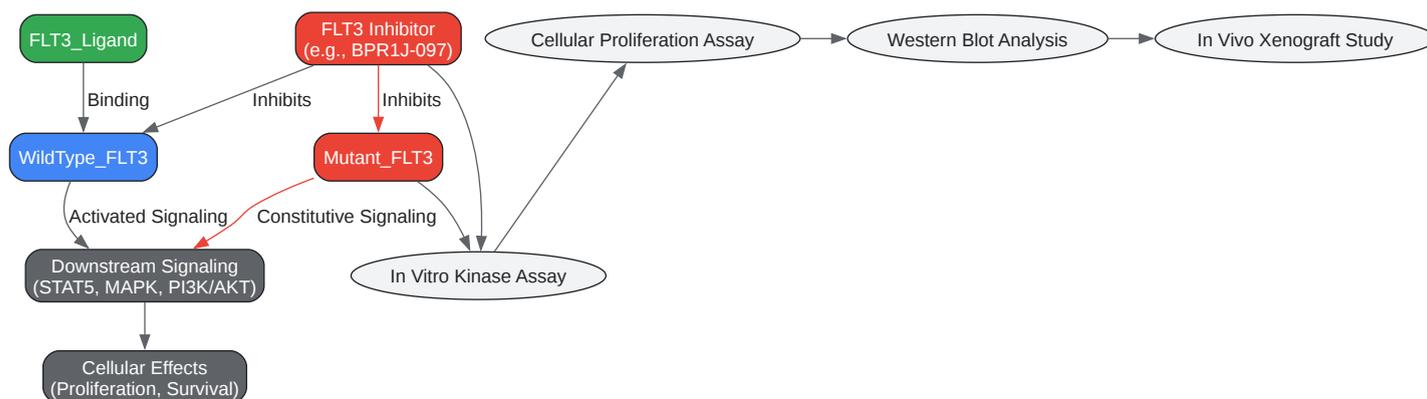
Detailed Experimental Protocols for **BPR1J-097**

To evaluate the potency of **BPR1J-097**, researchers used the following key experimental methods [1] [2]:

- **In Vitro Kinase Activity Assay:** Measured the compound's ability to inhibit FLT3 kinase enzymatic activity. The **IC₅₀ (Half Maximal Inhibitory Concentration)** of 1-11 nM was determined using purified FLT3 kinase protein, quantifying inhibition of phosphorylation of a substrate [1] [2] [3].
- **Cellular Proliferation Assay:** Evaluated the compound's effect on the growth and survival of FLT3-driven human AML cell lines (MOLM-13 and MV4-11). The **GC₅₀ (50% Growth Inhibition Concentration)** of 21±7 nM and 46±14 nM for these cell lines was calculated using metrics like MTS assay or cell counting after 72-96 hours of drug exposure [1] [2].
- **Western Blot Analysis:** Confirmed the compound's on-target mechanism by detecting reduced levels of phosphorylated FLT3 and its key downstream effector, STAT5, in treated AML cells compared to controls [1] [2].
- **In Vivo Efficacy Studies:** Assessed anti-tumor activity in murine xenograft models generated by implanting human FLT3-driven AML cells (e.g., MV4-11) into immunodeficient mice. Mice treated with **BPR1J-097** showed significant, dose-dependent tumor growth inhibition and even tumor regression compared to control groups [1] [2].

FLT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the mechanism of FLT3 inhibitors and the experimental workflow for evaluating compounds like **BPR1J-097**.



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Key Comparative Insights and Clinical Context

- **BPR1J-097 is a Potent Preclinical Candidate:** The nanomolar-range IC_{50} and GC_{50} values confirm **BPR1J-097** as a highly potent FLT3 inhibitor in biochemical and cellular settings [1] [2] [3]. Its efficacy in animal models and favorable pharmacokinetics support its potential for further development.
- **Distinction from Clinically Approved Inhibitors:** While **BPR1J-097** shows strong preclinical promise, inhibitors like Gilteritinib and Quizartinib have demonstrated significant clinical efficacy in relapsed/refractory AML patients, with pooled overall response rates around 58% [5] [7]. Their safety and efficacy profiles in humans are well-documented.
- **Consideration of Inhibitor Types:** FLT3 inhibitors are classified as Type I (binding active kinase form, target ITD and TKD mutations) or Type II (binding inactive form, primarily target ITD mutations) [5] [6]. This mechanistic difference can impact their effectiveness against different FLT3 mutations and resistance patterns.

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Address: Ontario, CA 91761, United States

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